

4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Gefitinib impurity 2

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and biological relevance of 4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile. This compound is a key intermediate in the synthesis of several pharmaceutical compounds, most notably the epidermal growth factor receptor (EGFR) inhibitor, Gefitinib.

Core Properties and Identification

4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile is a substituted benzonitrile derivative. Its core structure consists of a benzene ring with methoxy, morpholinopropoxy, nitro, and cyano functional groups.

Physicochemical Properties

The known physicochemical properties of this compound are summarized in the table below. These values are a combination of experimentally derived and computationally predicted data.

Property	Value	Source
Molecular Formula	C15H19N3O5	[1][2]
Molecular Weight	321.33 g/mol	[1][3]
Density	1.29±0.1 g/cm ³ (Predicted)	[2]
pKa	7.02±0.10 (Predicted)	[2]
Boiling Point	522.3±50.0 °C (Predicted)	[2]

Chemical Identifiers

For unambiguous identification, the following identifiers are used for 4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile.

Identifier Type	Identifier	Source
CAS Number	675126-26-8	[1]
IUPAC Name	4-methoxy-5-(3-morpholin-4-ylpropoxy)-2-nitrobenzonitrile	[1]
InChI	InChI=1S/C15H19N3O5/c1-21-14-10-13(18(19)20)12(11-16)9-15(14)23-6-2-3-17-4-7-22-8-5-17/h9-10H,2-8H2,1H3	[1]
InChIKey	FYCDMKYKGPHRFW-UHFFFAOYSA-N	[1]
SMILES	COC1=C(C=C(C(=C1)--[O-])C#N)OCCCN2CCOCC2	[1]

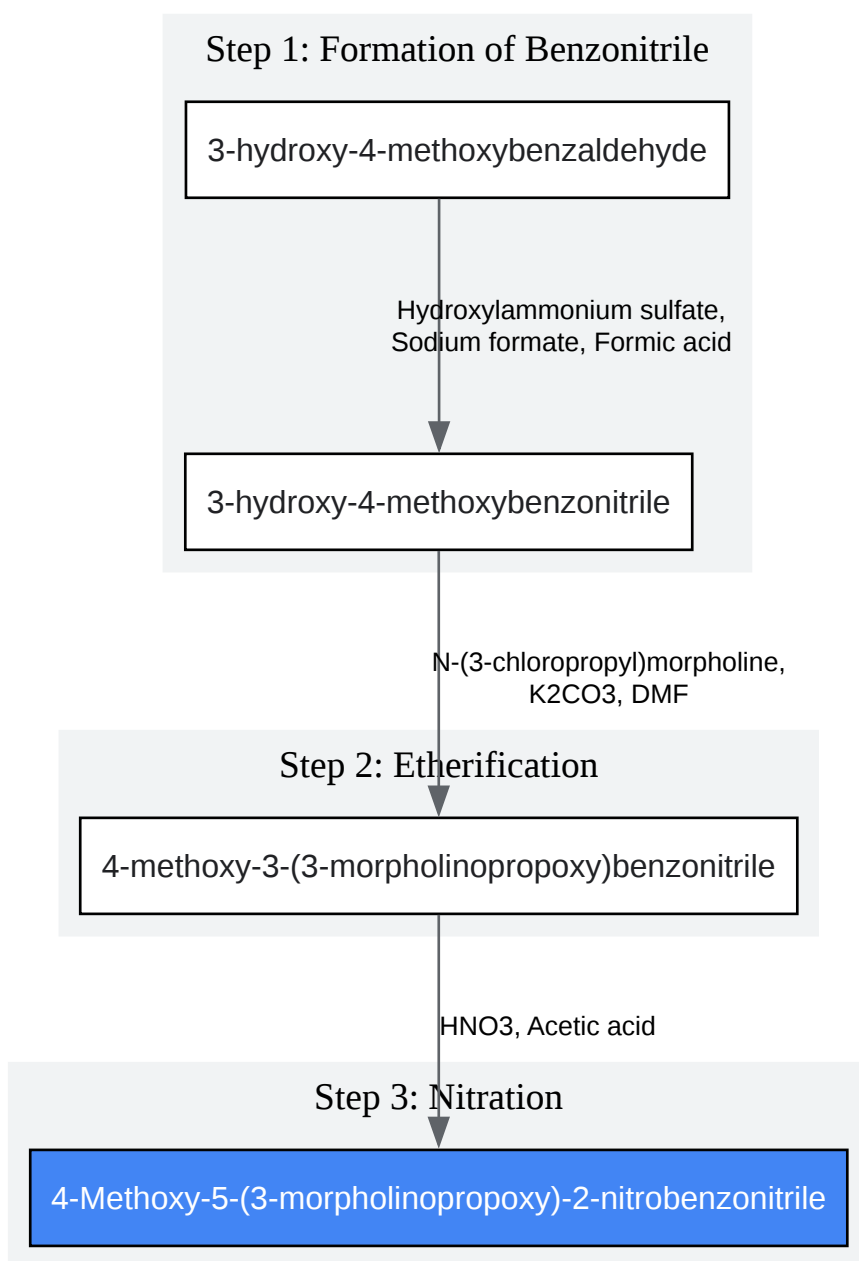
Synthesis and Experimental Protocols

The synthesis of 4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile is a multi-step process, often starting from 3-hydroxy-4-methoxybenzaldehyde or a related precursor. The key

steps involve the introduction of the morpholinopropoxy side chain and subsequent nitration of the benzene ring.

Synthetic Pathway

The following diagram illustrates a common synthetic route to 4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile.



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A common synthetic route to the target compound.

Detailed Experimental Protocol: Nitration of 4-methoxy-3-(3-morpholinopropoxy)benzonitrile

This protocol describes the final nitration step to yield the title compound.

Materials:

- 4-methoxy-3-(3-morpholinopropoxy)benzonitrile
- Concentrated nitric acid (65%)
- Glacial acetic acid
- Ice water

Procedure:

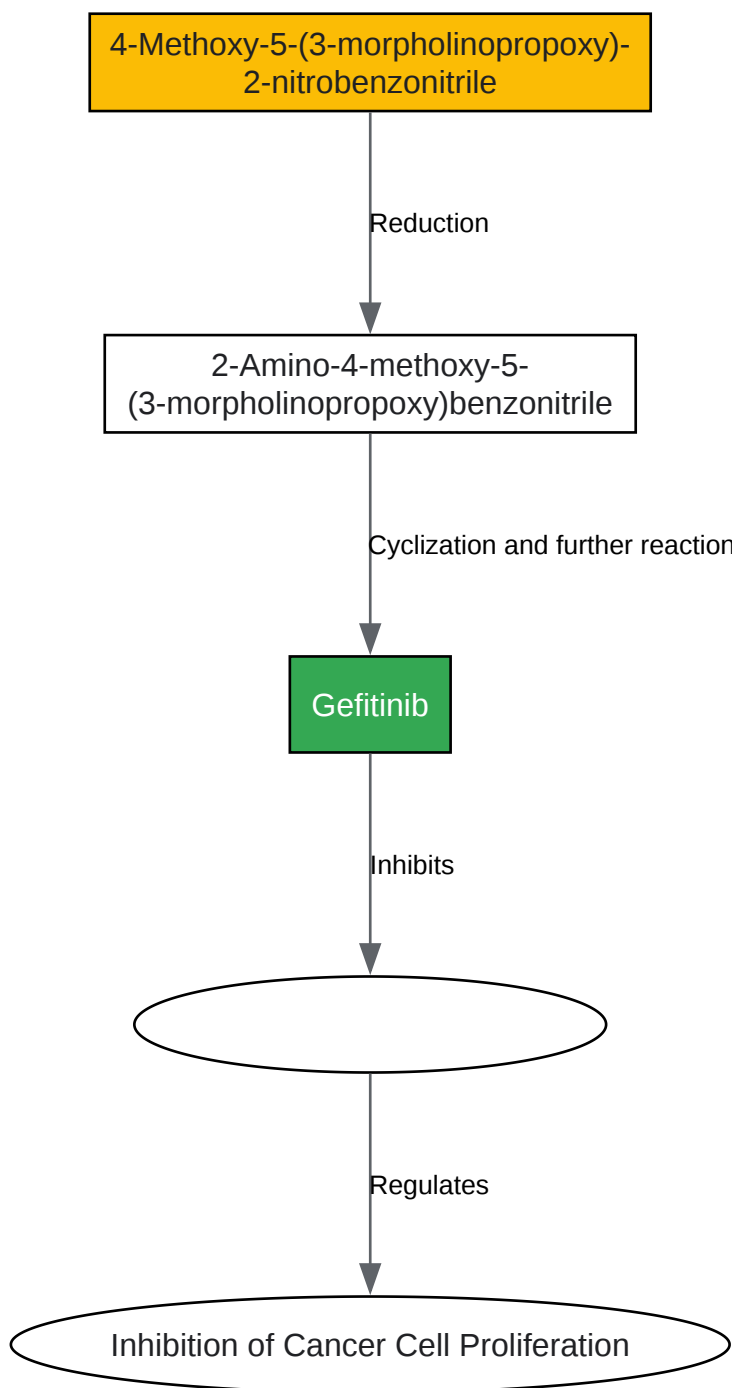
- In a suitable reaction flask, dissolve 13.0 g (47.0 mmol) of 4-methoxy-3-(3-morpholinopropoxy)benzonitrile in 17 mL of glacial acetic acid.[\[4\]](#)
- To this solution, add 17 mL of concentrated nitric acid (65%, 376 mmol).[\[4\]](#)
- Stir the mixture at room temperature for approximately 2 hours. A significant amount of solid is expected to precipitate.[\[4\]](#)
- Continue stirring for an additional hour after the precipitation begins.[\[4\]](#)
- Upon completion of the reaction, add 52 g of ice water to the reaction mixture and continue to stir for 30 minutes.[\[4\]](#)
- Collect the solid product by filtration.
- Wash the filter cake with ice water until the pH of the filtrate is approximately 7.[\[4\]](#)
- Dry the solid product to obtain 4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile. A yield of approximately 95.3% has been reported for this step.[\[4\]](#)

Biological Activity and Applications

4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile is primarily recognized for its role as a crucial intermediate in the synthesis of Gefitinib (Iressa), a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.^[5] EGFR is a key target in cancer therapy, and its inhibition can disrupt signaling pathways that promote tumor cell proliferation and survival.

The subsequent reduction of the nitro group in 4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile to an amino group yields 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile.^[6] This amino derivative is then subjected to further reactions to construct the quinazoline core of Gefitinib.^[5]

The workflow from the intermediate to the final active pharmaceutical ingredient is depicted below.



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Role as an intermediate in Gefitinib synthesis.

Due to its role as a precursor to a clinically significant anticancer agent, the efficient and high-yield synthesis of 4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile is of considerable

interest to the pharmaceutical industry. Further research into optimizing its synthesis and exploring its potential as a scaffold for other novel kinase inhibitors may be warranted.

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References

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